1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline
Description
Properties
IUPAC Name |
1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-16(14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-17-16/h2-10,17H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTBQGAMVCUYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2CCN1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the reaction of benzylamine with acetophenone under acidic conditions to form the desired isoquinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinolines .
Scientific Research Applications
Synthesis of 1-Methyl-1-phenyl-3,4-dihydro-2H-isoquinoline
The synthesis of this compound can be achieved through several methods, primarily involving the reduction of isoquinoline derivatives or through cyclization reactions. A notable approach involves the use of acylating reagents to enhance reactivity during nucleophilic addition reactions. Recent studies have demonstrated that using titanium(III)-catalyzed reductive umpolung reactions can facilitate the synthesis of tetrahydroisoquinolines with high yields .
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development:
- Antitumor Activity : Research indicates that isoquinoline derivatives possess significant antitumor properties. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Neuroprotective Effects : Isoquinolines are known for their neuroprotective properties. Studies suggest that this compound may help in protecting neuronal cells from oxidative stress and excitotoxicity .
Applications in Medicinal Chemistry
The compound's structural characteristics allow it to interact with various biological targets, making it valuable in medicinal chemistry:
Potential Drug Development
- Antidepressants : Isoquinolines have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
- Antimicrobial Agents : The compound has shown activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies
Several studies have highlighted the efficacy of isoquinoline derivatives in drug discovery:
Mechanism of Action
The mechanism of action of 1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
Drotaverine (1Z)-1-[(3,4-Diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline Hydrochloride
- Key Features : Contains a benzylidene group at the 1-position and ethoxy groups at positions 3,4,6,6.
- Pharmacological Activity : Acts as a smooth muscle relaxant by inhibiting phosphodiesterase (PDE) enzymes, leading to increased cAMP levels .
- Physicochemical Properties : High lipophilicity (logP = 5.35) due to ethoxy groups; slightly soluble in water.
- Comparison: Unlike 1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline, Drotaverine’s ethoxy substituents enhance polarity and receptor binding specificity.
1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline
- Key Features : Chlorophenyl at 1-position, methoxy at 6,7, and methyl at 3-position.
- Synthesis : Prepared via Bischler–Napieralski reaction, highlighting the role of electron-withdrawing groups (e.g., Cl) in cyclization efficiency .
- Biological Activity : Cardiovascular activity attributed to chloro and methoxy groups, which modulate electron density and receptor interactions.
1-(2-Methylbenzyl)-3,4-dihydroisoquinoline
- Key Features : 2-Methylbenzyl group at the 1-position.
- Safety Profile : Classified as acutely toxic (oral, dermal) and irritating to skin/eyes (H302, H315, H319) .
- Comparison : The methylbenzyl substituent introduces steric hindrance, which may reduce bioavailability compared to the phenyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
A comparative overview of key properties is provided in Table 1.
Table 1 : Comparative Physicochemical and Pharmacological Profiles
| Compound | Substituents | logP | Solubility | Bioactivity | Toxicity Profile |
|---|---|---|---|---|---|
| This compound | Methyl, phenyl (1-position) | ~4.2* | Low | Potential antispasmodic | Data insufficient |
| Drotaverine | Ethoxy, benzylidene | 5.35 | Moderate | Smooth muscle relaxant | Low acute toxicity |
| 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl... | Chlorophenyl, methoxy, methyl | ~3.8 | Moderate | Cardiovascular activity | Possible irritant |
| 1-(2-Methylbenzyl)-3,4-dihydroisoquinoline | 2-Methylbenzyl | ~4.5 | Low | Not reported | Acute toxicity (Category 4) |
*Estimated based on structural analogs.
- Lipophilicity : The target compound’s logP (~4.2) is lower than Drotaverine’s (5.35) due to fewer ethoxy groups, suggesting better aqueous solubility but reduced membrane permeability.
- Synthetic Accessibility : Methyl and phenyl groups simplify synthesis compared to ethoxy or chloro derivatives, which require selective protection/deprotection steps .
Biological Activity
1-Methyl-1-phenyl-3,4-dihydro-2H-isoquinoline (CAS No. 136226-78-3) is a heterocyclic compound belonging to the isoquinoline family, which is known for its diverse biological activities. This compound exhibits a variety of pharmacological effects that make it a subject of interest in medicinal chemistry and pharmacology.
This isoquinoline derivative has a unique structural configuration that enhances its chemical reactivity and biological activity. It can undergo various chemical reactions, including oxidation, reduction, and substitution, which allow for the synthesis of numerous derivatives with potentially enhanced biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes and receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used .
Biological Activities
Research indicates that this compound possesses several notable biological activities:
Antimicrobial Activity
Studies have shown that isoquinoline derivatives exhibit significant antimicrobial properties against various pathogens. For instance, compounds derived from this compound have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting bacterial growth .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain derivatives exhibit anti-proliferative activity against cancer cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) with IC50 values indicating effective inhibition of cell growth . The structure–activity relationship (SAR) studies suggest that modifications to the isoquinoline scaffold can enhance these anticancer effects .
Neuroprotective Effects
Some derivatives of this compound have shown neuroprotective effects in animal models. For example, one study highlighted that (+)-1-methyl-1-phenyl-tetrahydroisoquinoline hydrochloride exhibited anticonvulsant properties and protected against neuronal degeneration in the hippocampus . This suggests potential applications in treating neurodegenerative disorders.
Case Studies
Several case studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized isoquinoline derivatives against a panel of pathogens, revealing effective inhibition against Staphylococcus aureus and Escherichia coli.
- Anticancer Activity : Research focused on the anti-proliferative effects of various isoquinoline derivatives on human cancer cell lines showed that modifications at specific positions on the isoquinoline ring significantly impacted their efficacy.
Data Table: Biological Activities of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-methyl-1-phenyl-3,4-dihydro-2H-isoquinoline, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via ring-expansion strategies or aza-Friedel-Crafts reactions. For example, solvent-free aza-Friedel-Crafts reactions between 3,4-dihydroisoquinoline derivatives and aryl alcohols have been reported to yield structurally similar compounds under mild conditions . Optimization involves testing catalysts (e.g., Lewis acids), temperature (room temperature vs. reflux), and stoichiometry. Comparative studies using HPLC or GC-MS can assess purity and yield, with typical yields ranging from 60–85% depending on substituents .
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Methodological Answer : Column chromatography (silica gel, eluents like hexane/ethyl acetate) is commonly used. Recrystallization from ethanol or methanol may improve purity for crystalline derivatives. Validation requires a combination of techniques:
- HPLC : To quantify purity (>95% is typical for research-grade material).
- NMR : H and C NMR to confirm absence of residual solvents or byproducts.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks .
Advanced Research Questions
Q. How can stereochemical outcomes in this compound derivatives be controlled and analyzed?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) can induce enantioselectivity. For example, (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized using enantiopure starting materials . Analysis methods include:
- Chiral HPLC : Using columns like Chiralpak IA/IB to resolve enantiomers.
- Optical Rotation : Compare experimental values with literature data.
- X-ray Crystallography : Definitive confirmation of absolute configuration .
Q. What computational methods are suitable for studying the reaction mechanisms of this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can model transition states and intermediates. For instance, solvent-free aza-Friedel-Crafts reactions may proceed via a concerted or stepwise mechanism, which can be validated by comparing activation energies and experimental kinetics . Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM .
Q. How should researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?
- Methodological Answer : Discrepancies (e.g., H NMR chemical shifts) may arise from solvation effects or conformational flexibility. Strategies include:
- Variable-Temperature NMR : To probe dynamic equilibria.
- DFT-NMR Correlation : Optimize geometry in explicit solvent (e.g., DMSO) using COSMO-RS, then calculate shifts.
- 2D NMR (COSY, NOESY) : Assign proton coupling networks to validate structural hypotheses .
Q. What strategies mitigate oxidative or thermal degradation during storage of this compound?
- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways. Recommended practices:
- Inert Atmosphere Storage : Under argon or nitrogen in amber vials.
- Antioxidants : Add 0.1% BHT to solutions.
- Lyophilization : For long-term storage of salt forms (e.g., hydrochlorides) .
Data Analysis and Interpretation
Q. How can researchers differentiate regioisomers or tautomers in dihydroisoquinoline derivatives?
- Methodological Answer : Use a combination of:
- IR Spectroscopy : Carbonyl stretches (e.g., 1650–1750 cm) to identify acylated positions.
- LC-MS/MS : Fragment ions can distinguish substitution patterns.
- X-ray Diffraction : Resolves ambiguity in solid-state structures .
Q. What in vitro assays are appropriate for preliminary pharmacological evaluation of this compound?
- Methodological Answer : Target-based assays (e.g., enzyme inhibition) or cell viability assays (MTT, apoptosis markers) are common. For CNS targets:
- Receptor Binding Assays : Radioligand displacement (e.g., for opioid or serotonin receptors).
- Patch-Clamp Electrophysiology : To study ion channel modulation.
- ADME Screening : Microsomal stability assays to predict metabolic liability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
